2-Amino-5,6,7-trifluoro-1,3-benzoxazole-4-carboxylic acid
Beschreibung
2-Amino-5,6,7-trifluoro-1,3-benzoxazole-4-carboxylic acid is a fluorinated benzoxazole derivative with significant potential in various scientific and industrial applications. This compound features a benzoxazole core, which is a bicyclic structure consisting of a fused benzene and oxazole ring, and is substituted with trifluoromethyl groups at positions 5, 6, and 7, and an amino group at position 2, along with a carboxylic acid group at position 4.
Eigenschaften
IUPAC Name |
2-amino-5,6,7-trifluoro-1,3-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-2-1(7(14)15)5-6(4(11)3(2)10)16-8(12)13-5/h(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUKHLBETRXQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C2C(=C(C(=C1F)F)F)OC(=N2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,6,7-trifluoro-1,3-benzoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors such as 2-aminophenol derivatives. One common method involves the reaction of 2-amino-3,4,5-trifluorophenol with formic acid or other formylating agents under controlled conditions to form the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Nitro derivatives from oxidation.
Alcohols from reduction.
Substituted benzoxazoles from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its fluorinated structure can enhance the stability and bioactivity of pharmaceuticals.
Biology: The compound has shown potential as a biological probe or inhibitor in various biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable in studying biological processes.
Medicine: Due to its structural similarity to biologically active molecules, it can be used in drug discovery and development. Its fluorinated groups can improve the pharmacokinetic properties of therapeutic agents.
Industry: In the agrochemical industry, this compound can be used to develop new pesticides or herbicides. Its unique structure can provide enhanced efficacy and selectivity.
Wirkmechanismus
The mechanism by which 2-Amino-5,6,7-trifluoro-1,3-benzoxazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, inhibiting or activating them to produce a therapeutic effect. The fluorine atoms can enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1,3-benzoxazole-4-carboxylic acid
2-Amino-1,3-benzoxazole-7-carboxylic acid
3-(Trifluoromethyl)benzoic acid
Uniqueness: 2-Amino-5,6,7-trifluoro-1,3-benzoxazole-4-carboxylic acid is unique due to its trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. These groups can enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.
This comprehensive overview highlights the importance and versatility of 2-Amino-5,6,7-trifluoro-1,3-benzoxazole-4-carboxylic acid in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and pharmaceutical researchers alike.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
